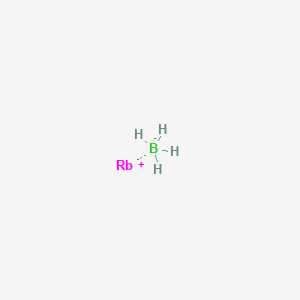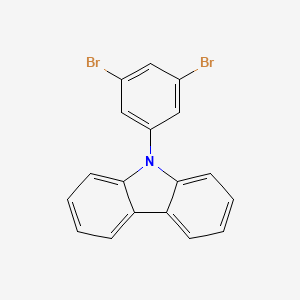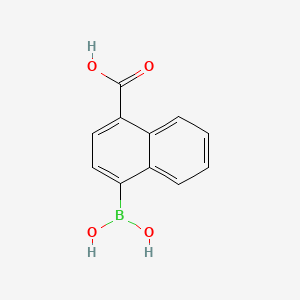
Rubidium tetrahydroborate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rubidium tetrahydroborate(1-) is an inorganic compound composed of rubidium and the tetrahydroborate anion. It is part of the broader class of tetrahydroborates, which are known for their potential applications in hydrogen storage due to their high hydrogen content. The compound is of interest in various fields, including materials science and chemistry, due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Rubidium tetrahydroborate(1-) can be synthesized through the reaction of rubidium hydroxide with borane-tetrahydrofuran complex. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: Industrial production of rubidium tetrahydroborate(1-) involves the use of rubidium carbonate and boric acid. The reactants are mixed in stoichiometric proportions and dissolved in water. The solution is then evaporated to yield rubidium tetrahydroborate(1-) as a crystalline solid. This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: Rubidium tetrahydroborate(1-) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form rubidium borate and water.
Reduction: Can be reduced to elemental rubidium and boron hydrides.
Substitution: Reacts with halogens to form rubidium halides and boron trihalides.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or chlorine gas.
Reduction: Typically involves a reducing agent like lithium aluminum hydride.
Substitution: Halogenation reactions are carried out using halogen gases under controlled conditions.
Major Products:
Oxidation: Rubidium borate and water.
Reduction: Elemental rubidium and boron hydrides.
Substitution: Rubidium halides and boron trihalides.
科学的研究の応用
Rubidium tetrahydroborate(1-) has several scientific research applications, including:
Chemistry: Used as a reducing agent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.
Biology: Investigated for its potential use in biological systems due to its ability to release hydrogen.
Medicine: Explored for its potential in drug delivery systems and as a hydrogen source for medical applications.
Industry: Utilized in the production of high-purity rubidium and as a hydrogen storage material in fuel cells.
作用機序
The mechanism of action of rubidium tetrahydroborate(1-) involves the release of hydrogen gas upon decomposition. The compound interacts with water or other proton sources to produce hydrogen gas and rubidium hydroxide. This reaction is facilitated by the presence of the tetrahydroborate anion, which acts as a hydrogen donor.
Molecular Targets and Pathways:
Hydrogen Release: The tetrahydroborate anion releases hydrogen atoms, which combine to form hydrogen gas.
Rubidium Ion Formation: The rubidium ion is formed as a byproduct and can participate in further chemical reactions.
類似化合物との比較
Rubidium tetrahydroborate(1-) can be compared with other similar compounds, such as:
Sodium tetrahydroborate: Similar in structure but has different reactivity and stability.
Potassium tetrahydroborate: Shares similar properties but differs in terms of solubility and reaction conditions.
Cesium tetrahydroborate: More reactive and less stable compared to rubidium tetrahydroborate(1-).
Uniqueness: Rubidium tetrahydroborate(1-) is unique due to its specific reactivity and stability, making it suitable for applications where other tetrahydroborates may not be effective. Its ability to release hydrogen efficiently makes it a valuable compound in hydrogen storage and fuel cell technologies.
特性
IUPAC Name |
boranuide;rubidium(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH4.Rb/h1H4;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYNORGDUJQERB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH4-].[Rb+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH4Rb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20346-99-0 |
Source


|
| Record name | Borate(1-), tetrahydro-, rubidium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20346-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubidium tetrahydroborate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020346990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium tetrahydroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














